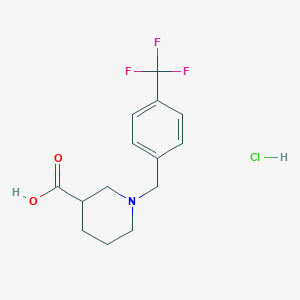
2'-Fluoro-2,4,6-trichlorobiphenyl
Übersicht
Beschreibung
2'-Fluoro-2,4,6-trichlorobiphenyl is a useful research compound. Its molecular formula is C12H6Cl3F and its molecular weight is 275.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolytic Dechlorination
Research by Nishiwaki, Usui, Anda, and Hida (1979) explored the photolytic dechlorination of chlorobiphenyls, including 2,4,6-trichlorobiphenyl. They found that UV-irradiation in alkaline and neutral solutions leads to predominant dechlorination at specific positions, influenced by steric and electronic effects. This study highlights the potential of using photolytic methods for dechlorinating compounds like 2'-Fluoro-2,4,6-trichlorobiphenyl (Nishiwaki et al., 1979).
Application in Organic Photovoltaics
Chang et al. (2013) demonstrated the versatility of a fluoro-containing low band-gap polymer in organic photovoltaics (OPVs). The study indicates the potential of incorporating fluoro compounds in the development of efficient semitransparent and tandem solar cells (Chang et al., 2013).
Development of Molecularly Imprinted Sensors
Ren et al. (2018) focused on the development of a novel fluorescent functional monomer for molecularly imprinted sensors. This technology, used to detect compounds like 2,4,6-trichlorophenol, showcases the application of fluorinated compounds in enhancing sensor selectivity and efficiency (Ren et al., 2018).
Environmental Toxicity Assessment
Jin, Zha, Xu, Giesy, Richardson, and Wang (2012) provided insights into the environmental impact of compounds like 2,4,6-trichlorophenol. Their research on predicted no-effect concentrations (PNEC) for aquatic species in China can guide the safe application and disposal of related fluoro-containing compounds (Jin et al., 2012).
Nonlinear Optics Applications
Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, and Zyss (2002) explored the crystal structures of fluoro and chloro-substituted compounds for applications in nonlinear optics (NLO). Their research contributes to understanding the role of such compounds in developing advanced NLO materials (Boese et al., 2002).
Synthesis of Antipathogenic Agents
Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with fluoro- and chloro-substituted phenyls, demonstrating significant antipathogenic activity. This research suggests the potential of fluorinated compounds in developing antimicrobial agents (Limban et al., 2011).
Fluorescent Polymers for Environmental Monitoring
Hu et al. (2020) developed hollow molecularly imprinted fluorescent polymers using europium complexes, demonstrating effective detection of chlorophenols in water samples. This study emphasizes the importance of fluoro-compounds in environmental monitoring technologies (Hu et al., 2020).
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-(2-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F/c13-7-5-9(14)12(10(15)6-7)8-3-1-2-4-11(8)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITQXOAWBIKPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698134 | |
| Record name | 2,4,6-Trichloro-2'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876009-90-4 | |
| Record name | 2,4,6-Trichloro-2'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


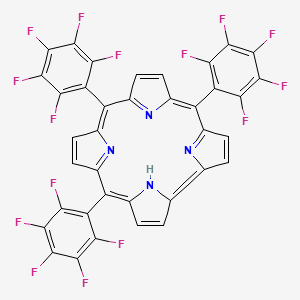

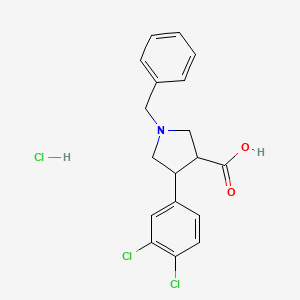


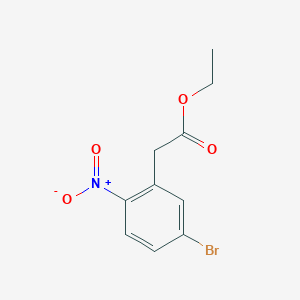
![tert-butyl N-[2-bromo-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1504491.png)
![4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B1504492.png)
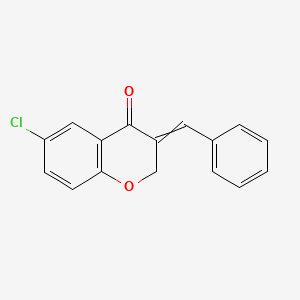
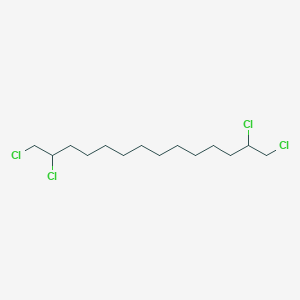
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol)](/img/structure/B1504503.png)

